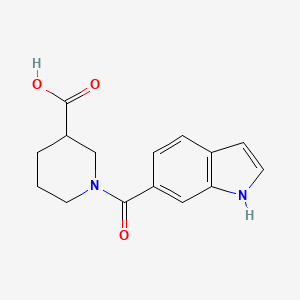
1-(1H-indole-6-carbonyl)piperidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(1H-indole-6-carbonyl)piperidine-3-carboxylic acid” is a complex organic compound that contains an indole and a piperidine moiety . Indole and piperidine are both important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of indole and piperidine derivatives has been a topic of interest in recent scientific literature . Various methods have been developed for the synthesis of substituted piperidines, which is an important task of modern organic chemistry . For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives have been designed as inhibitors for certain types of cancer .Molecular Structure Analysis
The molecular structure of “this compound” would contain an indole ring attached to a piperidine ring via a carbonyl group . The piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidine derivatives, including “this compound”, can undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .科学的研究の応用
Synthetic Chemistry Applications
- Freund and Mederski (2000) developed a synthetic route to spiro[indole-3,4′-piperidin]-2-ones starting from compounds structurally related to 1-(1H-indole-6-carbonyl)piperidine-3-carboxylic acid, highlighting its role in the synthesis of complex molecular systems (Freund & Mederski, 2000).
Structural Chemistry Studies
- Smith and Wermuth (2011) analyzed the structures of proton-transfer compounds involving 4-piperidinecarboxamide and indole-2-carboxylic acid. This research provides insights into the molecular structure and interactions of compounds closely related to this compound (Smith & Wermuth, 2011).
Pharmacological Studies
- Price et al. (2005) investigated the pharmacology of compounds similar to this compound, particularly in their allosteric modulation of the cannabinoid CB1 receptor, suggesting its potential application in medicinal chemistry (Price et al., 2005).
Analytical Chemistry Techniques
- Epstein and Cohen (1981) described a method for detecting indole-3-acetic acid, showing the utility of compounds structurally related to this compound in analytical procedures (Epstein & Cohen, 1981).
Material Science and Catalysis
- Ghorbani-Choghamarani and Azadi (2015) explored the application of Piperidine-4-carboxylic acid functionalized nanoparticles, a compound structurally related to this compound, in catalysis, highlighting its potential in materials science and nanochemistry (Ghorbani‐Choghamarani & Azadi, 2015).
Organic Synthesis
- Zhong et al. (2014) developed an asymmetric synthesis method for derivatives involving 1H-indole and piperidine, indicating the significance of compounds like this compound in organic synthesis (Zhong et al., 2014).
将来の方向性
The development of fast and cost-effective methods for the synthesis of substituted piperidines, including “1-(1H-indole-6-carbonyl)piperidine-3-carboxylic acid”, is an important task of modern organic chemistry . This compound could potentially be used in the design of new drugs, given the significant role of indole and piperidine derivatives in the pharmaceutical industry .
特性
IUPAC Name |
1-(1H-indole-6-carbonyl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c18-14(17-7-1-2-12(9-17)15(19)20)11-4-3-10-5-6-16-13(10)8-11/h3-6,8,12,16H,1-2,7,9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZFFMMSVXBBNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)C=CN3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
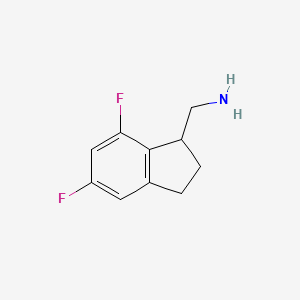
![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2860001.png)
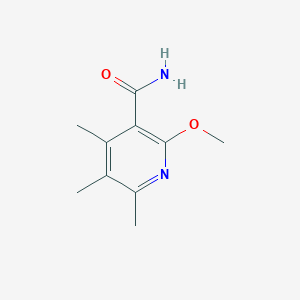
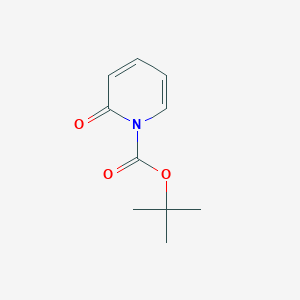

![2-((2-(4-chlorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2860007.png)
![2-[(2,6-Dichlorophenyl)methyl]-1-[1-(3,5-dichlorophenyl)triazol-4-yl]butane-1,3-dione](/img/structure/B2860009.png)
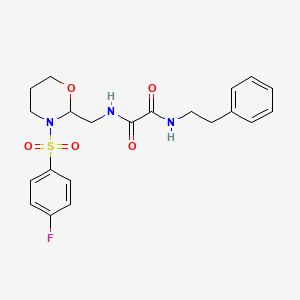
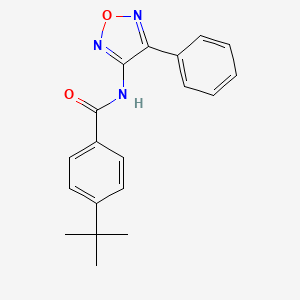
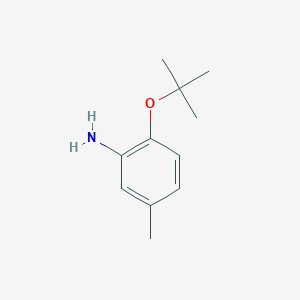
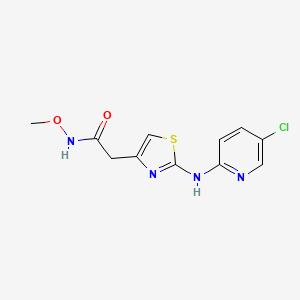

![3-(3-bromophenyl)-6-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2860020.png)

